

Application Notes and Protocols for Cyclopropanesulfonamide in Fine Chemical Manufacturing

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Compound of Interest

Compound Name: Cyclopropanesulfonamide

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These application notes provide a comprehensive overview of the use of **cyclopropanesulfonamide** as a critical building block in fine chemical manufacturing, with a particular focus on its application in the synthesis of targeted therapeutics. Detailed experimental protocols for its synthesis are also provided.

Application Notes

Cyclopropanesulfonamide is a versatile chemical intermediate recognized for its utility in introducing the cyclopropylsulfonyl moiety into complex molecules.[1] This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the three-membered ring.[2] The incorporation of a cyclopropane ring can enhance metabolic stability and binding affinity of drug candidates.[2]

A primary application of **cyclopropanesulfonamide** is in the development of kinase inhibitors. Notably, its derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly in the context of acquired resistance in non-small cell lung cancer (NSCLC).[3] The C797S mutation in EGFR renders third-generation inhibitors ineffective by preventing covalent bond formation.[3] Novel **cyclopropanesulfonamide**-based compounds have been designed to target this mutation.[3]

Biological Activity of Cyclopropanesulfonamide Derivatives

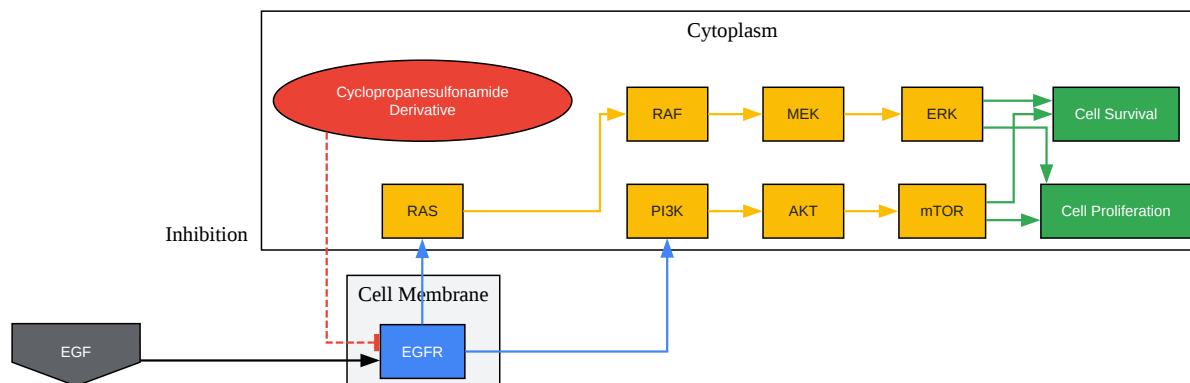
The following table summarizes the in-vitro activity of a representative **cyclopropanesulfonamide** derivative against mutant EGFR, demonstrating its potential in overcoming drug resistance.

Compound	Target	IC50 (nM)	Cell Line
Compound 5d	EGFR L858R/T790M/C797S	5.8	Ba/F3

Data extracted from a study on novel EGFR C797S-targeted inhibitors.[2]

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][4] These pathways are crucial for cell proliferation, survival, and differentiation.[1][4] In NSCLC, activating mutations in EGFR lead to constitutive signaling and tumor growth.[4] While third-generation inhibitors are effective against many of these mutations, the C797S mutation confers resistance.[4] **Cyclopropanesulfonamide**-based inhibitors are being developed to non-covalently bind to and inhibit the kinase activity of the C797S mutant EGFR, thereby blocking downstream signaling and impeding tumor cell proliferation and survival.[3]



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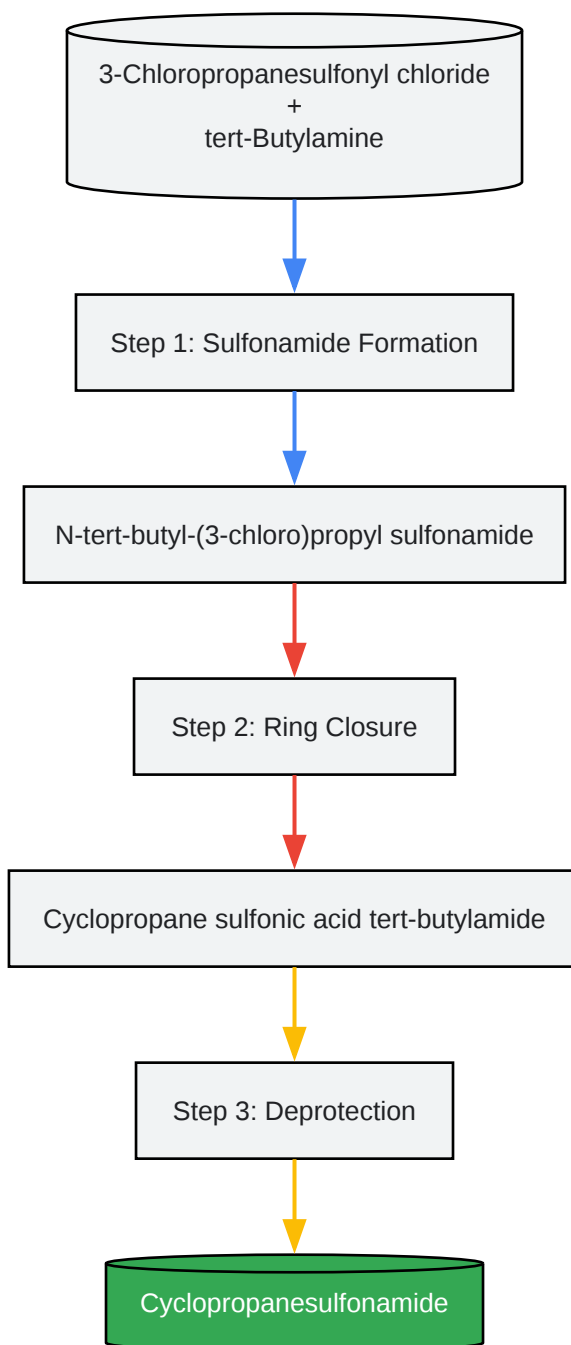
EGFR signaling pathway and point of inhibition.

Experimental Protocols

The following protocols describe a common three-step synthesis for **cyclopropanesulfonamide**.

Synthetic Workflow Overview

The manufacturing process involves the formation of an N-protected chloropropyl sulfonamide, followed by an intramolecular cyclization to form the cyclopropane ring, and a final deprotection step to yield the desired product.



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Synthetic workflow for **cyclopropanesulfonamide**.

Protocol 1: Synthesis of N-tert-butyl-(3-chloro)propyl sulfonamide

This procedure describes the reaction of 3-chloropropanesulfonyl chloride with tert-butylamine to form the corresponding sulfonamide.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
3-Chloropropanesulfonyl chloride	177.04	73.0 g	0.41
tert-Butylamine	73.14	36.6 g	0.50
Triethylamine	101.19	50.4 g	0.50
Toluene	-	400 mL	-
1 M Hydrochloric acid	-	200 mL	-
Water	-	100 mL	-

Procedure:

- To a solution of tert-butylamine (0.50 mol) and triethylamine (0.50 mol) in toluene (400 mL), cooled to 0-5 °C, add 3-chloropropanesulfonyl chloride (0.41 mol) over a period of 30-60 minutes.
- Stir the resulting mixture at 5 °C for 10 minutes.
- Warm the mixture to room temperature and add 1 M hydrochloric acid (200 mL).
- Separate the organic and aqueous layers.
- Wash the organic layer with water (100 mL).
- The resulting toluene solution containing N-tert-butyl-(3-chloro)propyl sulfonamide is used in the next step.

Protocol 2: Synthesis of Cyclopropane sulfonic acid tert-butylamide

This protocol details the intramolecular ring closure of N-tert-butyl-(3-chloro)propyl sulfonamide to form the cyclopropane ring.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
N-tert-butyl-(3-chloro)propyl sulfonamide solution in toluene	-	From Protocol 1	~0.41
Tetrahydrofuran (THF)	-	~3 parts relative to toluene	-
n-Butyl lithium	-	At least 2 equivalents	>0.82
Water	-	As needed for quenching	-

Procedure:

- Concentrate the toluene solution of N-tert-butyl-(3-chloro)propyl sulfonamide from the previous step.
- Add tetrahydrofuran to create a solvent mixture of approximately 3:1 THF to toluene.
- Cool the reaction mixture to between -50 °C and -20 °C.
- Add at least two equivalents of n-butyl lithium while maintaining the low temperature.
- Upon completion of the reaction, warm the mixture to room temperature and quench with water.

- Separate the organic layer containing the cyclopropane sulfonic acid tert-butylamide for use in the final step.

Protocol 3: Synthesis of Cyclopropanesulfonamide (Deprotection)

This final step describes the removal of the tert-butyl protecting group to yield the final product.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
Cyclopropane sulfonic acid tert-butylamide solution	-	From Protocol 2	~0.41
Formic acid	46.03	As needed	-
Toluene	-	As needed	-
Ethanol	-	As needed	-

Procedure:

- Remove the toluene/THF solvent from the solution of cyclopropane sulfonic acid tert-butylamide by distillation.
- Add formic acid (or a mixture of formic acid and water) to the residue.
- Heat the reaction mixture to 70-90 °C until the conversion is complete.
- Remove residual formic acid by co-evaporation with toluene.
- Crystallize the crude product from a mixture of toluene and ethanol (preferably >3:1 toluene to ethanol) to yield pure **cyclopropanesulfonamide**.

Note: The provided protocols are based on established synthetic routes. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and scale.

Appropriate safety precautions should be taken when handling all chemicals.

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